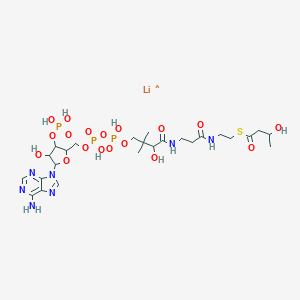
DL-|A-Hydroxybutyryl coenzyme A lithium salt
説明
Synthesis Analysis
The synthesis of DL-α-Hydroxybutyryl coenzyme A lithium salt and related compounds involves complex biochemical pathways or synthetic procedures. For instance, in the study of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, DL-3[glutaryl-3-14C]hydroxy-3-methylglutaryl-coenzyme A is used as a substrate in a rapid radiochemical assay, highlighting the synthetic approach to creating related compounds for biochemical analysis (Gibson et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds related to DL-α-Hydroxybutyryl coenzyme A lithium salt, such as those derived from β-hydroxy acids, demonstrates significant complexity and specificity in their configuration and bioreduction pathways (Lemieux & Giguere, 1951). Structural studies on related compounds, like lithium salts of hydroxystearic acid, further elucidate the enantiomorphic relationships and crystallization behaviors of these molecules (Tachibana & Kambara, 1969).
Chemical Reactions and Properties
The reactivity and chemical properties of DL-α-Hydroxybutyryl coenzyme A lithium salt analogs can be complex, as seen in the study of mixed lithium/beryllium aggregates and their coordination structures, revealing insights into the chemical behavior of lithium in such compounds (Berger et al., 2015).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as the purification and characterization of D-beta-hydroxybutyrate dehydrogenase, offer valuable information on the stability, solubility, and molecular weight, which could be analogous to the physical properties of DL-α-Hydroxybutyryl coenzyme A lithium salt (Bock & Fleischer, 1975).
Chemical Properties Analysis
The chemical properties of DL-α-Hydroxybutyryl coenzyme A lithium salt can be inferred from studies on similar compounds, such as the exploration of bioerodible hydrogels and the interaction of lithium ions in various chemical contexts, providing insights into reactivity, stability, and interaction with other molecules (Sawhney et al., 1993).
科学的研究の応用
Enzyme Activity Assessment : Gibson et al. (1990) described a rapid radiochemical assay for 3-hydroxy-3-methylglutaryl-coenzyme A lyase activity in cell extracts using DL-3[glutaryl-3-14C]hydroxy-3-methylglutaryl-coenzyme A as a substrate. This method, which does not require detailed chromatography or spectrophotometry, is suitable for clinical laboratories and was used to identify three new cases of enzyme deficiency (Gibson et al., 1990).
Protein-Lipid Interaction Studies : Bock and Fleischer (1975) achieved purification of D-beta-Hydroxybutyrate dehydrogenase from bovine heart mitochondria to apparent homogeneity. This process involved using lithium bromide and highlighted the enzyme's interaction with lipids, offering insights into protein-lipid interactions and the molecular basis for phospholipid roles in lipid-requiring enzymes (Bock & Fleischer, 1975).
Biochemical Configurations : Lemieux and Giguere (1951) explored the configurations of β-hydroxyacids and the bioreduction of β-ketoacids, providing foundational knowledge in phytochemical reductions and configurational assignments in biochemistry. Their work contributes to understanding the configurations of various hydroxyacids, including those related to DL-3-Hydroxybutyryl coenzyme A (Lemieux & Giguere, 1951).
Polymer Electrolytes in Lithium Batteries : Kim et al. (1999) synthesized polyether urethane acrylate prepolymers, combining them with lithium triflate (LiCF3SO3) for use in lithium batteries. This research is pivotal in advancing lithium battery technology and highlights the role of lithium salts in improving battery performance (Kim, Kim, & Kim, 1999).
Lithium Ion Sensing : Citterio et al. (2007) reported on a novel optical sensor approach for determining Li+, based on the synthesis of a lithium fluoroionophore and its application to an optode. This work is crucial for monitoring lithium concentrations in clinical samples, particularly in the context of lithium's use in psychiatric treatments (Citterio et al., 2007).
特性
InChI |
InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNYNXALHOUFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42LiN7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423556 | |
| Record name | DL-|A-Hydroxybutyryl coenzyme A lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
860.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-|A-Hydroxybutyryl coenzyme A lithium salt | |
CAS RN |
103404-51-9 | |
| Record name | DL-|A-Hydroxybutyryl coenzyme A lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)

